Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C12H13NO4S2 . It has an average mass of 299.366 Da and a monoisotopic mass of 299.028595 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate include its molecular formula, average mass, and monoisotopic mass . Additional properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
1. Organic Chemistry Reactions
Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, including derivatives of ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, react with secondary amines to yield 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). This reaction highlights its role in the formation of complex organic molecules.
2. Synthesis of Antimicrobial and Anti-inflammatory Agents
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, is used in the synthesis of antimicrobial and non-steroidal anti-inflammatory agents. It is transformed into different compounds that exhibit promising biological activity, indicating its potential in pharmaceutical chemistry (Narayana, Ashalatha, Raj, & Kumari, 2006).
3. Cytotoxic Agents Development
Novel thiophene and benzothiophene derivatives, including ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, have been synthesized and evaluated for their anti-cancer properties. These compounds demonstrated significant activity against various tumor cell lines, showing the potential of ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate derivatives in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).
properties
IUPAC Name |
ethyl 5-(methanesulfonamido)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-3-17-12(14)11-7-8-6-9(13-19(2,15)16)4-5-10(8)18-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVPXWQCCBUIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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